molecular formula C7H7BrN2O B8238495 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine

7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine

Cat. No.: B8238495
M. Wt: 215.05 g/mol
InChI Key: CMBFLLDNUMPDDR-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is a chemical compound with the molecular formula C7H7BrN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine typically involves the bromination of a suitable precursor, followed by cyclization to form the furo[3,4-c]pyridine ring system. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is utilized in the synthesis of more complex organic molecules. It can act as a precursor or intermediate in the formation of various furo[3,4-c]pyridine derivatives through substitution reactions. The bromine atom in the structure makes it an excellent site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

Reaction Conditions and Yields
The synthesis typically involves bromination followed by cyclization. For example, reactions using ammonium hydroxide in 1,4-dioxane at elevated temperatures have yielded significant amounts of the compound. A typical reaction condition might yield approximately 67% of the desired product under controlled conditions .

Pharmacological Research

Potential Biological Activities
Recent studies have indicated that this compound may exhibit various pharmacological properties. It has been investigated for its anti-inflammatory , antimicrobial , and anticancer activities.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of furo[3,4-c]pyridine exhibited significant cytotoxic effects against cancer cell lines such as KYSE70 and KYSE150. The compound's structural modifications were shown to enhance its anti-tumor efficacy .
  • Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve interactions with specific molecular targets in biological systems. For instance, certain derivatives showed inhibition of key enzymes involved in tumor growth .

Industrial Applications

Material Development
In addition to its use in pharmaceuticals, this compound is being explored for its potential in developing new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Biological Activity

7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a fused furo-pyridine core with a bromine substituent at the 7-position. The synthesis typically involves multi-step organic reactions that include bromination and cyclization processes. Specific methods often utilize starting materials such as pyridine derivatives and furan compounds to achieve the desired structural configuration.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of furo[3,4-c]pyridine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and death .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems and may protect neuronal cells from oxidative stress and excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation.
  • Receptor Modulation : It may act on neurotransmitter receptors, enhancing or inhibiting signaling pathways that regulate mood and cognitive functions.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : In a study examining the antibacterial properties of furo-pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Cancer Cell Line Studies : A recent investigation into its anticancer effects revealed that treatment with the compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure at a concentration of 20 µM .

Comparative Analysis

To better understand the potential of this compound relative to other compounds in its class, a comparison table is provided below:

Compound NameActivity TypeIC50 (µM)References
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amAntimicrobial10
Similar Furo-Pyridine DerivativeAnticancer20
Other Furo-Pyridine AnalogNeuroprotective15

Properties

IUPAC Name

7-bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-1-10-7(9)5-3-11-2-4(5)6/h1H,2-3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFLLDNUMPDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=NC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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